molecular formula C16H16O10 B1663418 3-Carboxyumbelliferyl beta-D-galactopyranoside CAS No. 64664-99-9

3-Carboxyumbelliferyl beta-D-galactopyranoside

Katalognummer: B1663418
CAS-Nummer: 64664-99-9
Molekulargewicht: 368.29 g/mol
InChI-Schlüssel: HGMXXIAQZWTZLR-WUGLTUCPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Die Verbindung „CUG“ bezieht sich auf eine Sequenz aus Cytosin-, Uracil- und Guanin-Nukleotiden, die Teil von RNA-Sequenzen sind. Diese Verbindung ist besonders bedeutsam im Zusammenhang mit der myotonen Dystrophie, einer genetischen Erkrankung, die durch die Expansion von CUG-Wiederholungen in der RNA verursacht wird. Diese Wiederholungen können bestimmte Proteine ​​sequestrieren, was zu verschiedenen zellulären Dysfunktionen führt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CUG-Sequenzen erfolgt typischerweise unter Verwendung von Festphasensynthesetechniken. Diese Methode ermöglicht die sequentielle Addition von Nukleotiden zu einer wachsenden Kette und sorgt für eine präzise Kontrolle der Sequenz. Der Prozess umfasst die folgenden Schritte:

Industrielle Produktionsmethoden

Die industrielle Produktion von CUG-Sequenzen beinhaltet die großtechnische Festphasensynthese, oft unter Verwendung von automatisierten Synthesizern. Diese Maschinen können große Mengen an RNA-Sequenzen mit hoher Präzision und Effizienz produzieren. Der Prozess ähnelt der Laborsynthese, wird jedoch für den industriellen Bedarf skaliert .

Chemische Reaktionsanalyse

Arten von Reaktionen

CUG-Sequenzen können verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung oxidierter Nukleotide führen, während Substitutionsreaktionen zu modifizierten RNA-Sequenzen mit veränderten Nukleotidzusammensetzungen führen können .

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie werden CUG-Sequenzen verwendet, um die Wechselwirkungen zwischen RNA und verschiedenen chemischen Verbindungen zu untersuchen. Forscher verwenden diese Sequenzen, um zu untersuchen, wie verschiedene Moleküle an RNA binden und wie sich diese Wechselwirkungen auf die RNA-Funktion auswirken .

Biologie

In der Biologie werden CUG-Sequenzen verwendet, um die Rolle von RNA in zellulären Prozessen zu untersuchen. Forscher verwenden diese Sequenzen, um zu untersuchen, wie RNA mit Proteinen und anderen Molekülen in der Zelle interagiert .

Medizin

In der Medizin werden CUG-Sequenzen verwendet, um genetische Erkrankungen wie die myotone Dystrophie zu untersuchen. Forscher verwenden diese Sequenzen, um zu untersuchen, wie die Expansion von CUG-Wiederholungen die Zellfunktion beeinflusst und um potenzielle Behandlungen für diese Erkrankungen zu entwickeln .

Industrie

In der Industrie werden CUG-Sequenzen bei der Entwicklung von RNA-basierten Therapeutika verwendet. Unternehmen verwenden diese Sequenzen, um Medikamente zu entwickeln, die auf bestimmte RNA-Sequenzen abzielen, und um das Potenzial von RNA-basierten Therapien für verschiedene Krankheiten zu untersuchen .

Wirkmechanismus

Der Wirkmechanismus von CUG-Sequenzen beinhaltet ihre Fähigkeit, an bestimmte Proteine ​​und andere Moleküle in der Zelle zu binden. Im Zusammenhang mit der myotonen Dystrophie binden die expandierten CUG-Wiederholungen an Muskelblind-ähnliche Proteine, sequestern diese und verhindern, dass sie ihre normalen Funktionen ausüben. Diese Sequestrierung führt zu verschiedenen zellulären Dysfunktionen, einschließlich verändertem RNA-Spleißen und beeinträchtigter Muskelfunktion .

Wissenschaftliche Forschungsanwendungen

Understanding Myotonic Dystrophy Type 1 (DM1)

Myotonic dystrophy type 1 is a genetic disorder caused by the expansion of CUG repeats in the DMPK gene. The expanded CUG repeats lead to the sequestration of RNA-binding proteins, notably muscleblind-like proteins (MBNL), which disrupts normal splicing and results in various clinical manifestations including muscle weakness and myotonia.

Case Study: MBNL Protein Interaction

A study utilized single-molecule approaches to investigate the binding interactions between MBNL1 and CUG repeats, demonstrating that expanded CUG sequences inhibit MBNL1 function, contributing to disease pathology. This research underscores the potential of targeting these interactions for therapeutic purposes .

Small Molecule Drugs

Recent advancements have led to the development of small molecules that specifically target expanded CUG repeats. One promising candidate is Cugamycin , which selectively binds to toxic RNA associated with DM1, potentially reversing the deleterious effects of expanded CUG repeats .

Table 1: Summary of Small Molecule Drugs Targeting CUG Repeats

Drug NameMechanism of ActionTargeted ConditionReference
CugamycinBinds selectively to expanded CUG repeatsMyotonic Dystrophy
Ligand 1Disrupts MBNL1-CUG complexMyotonic Dystrophy

Gene Therapy Approaches

Gene therapy strategies are being explored to address the underlying genetic causes of DM1. Techniques such as CRISPR/Cas9 are being investigated for their potential to edit or silence the genes responsible for producing toxic CUG repeat RNA .

Molecular Biology Research

The study of CUG sequences has significant implications in molecular biology, particularly in understanding RNA structure and function.

Structural Insights

Research has provided detailed structural analyses of CUG-containing RNA sequences, revealing unique hydrogen-bonding patterns and potential ligand-binding sites. For instance, a study characterized the structural motifs formed by CUG repeats, highlighting their stability and interactions with small molecules .

Table 2: Structural Properties of CUG Repeats

PropertyDescriptionReference
Binding AffinityHigh affinity for specific ligands
Structural StabilityForms stable A-form helices
Interaction with ProteinsSequesters MBNL proteins leading to splicing defects

Implications for Future Research

The applications of CUG extend beyond DM1; they encompass broader implications in understanding RNA biology and developing targeted therapies for other genetic disorders. The ongoing research into small molecules and gene editing techniques offers hope for effective treatments.

Wirkmechanismus

Target of Action

The primary target of CUG is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides during metabolism .

Mode of Action

CUG acts as a fluorogenic substrate for β-galactosidase . When cleaved by β-galactosidase, it releases a fluorescent product that can be detected and measured . This fluorescence (λ ex =386, λ em =445 nm, ε=32K) provides a means to track the activity of the enzyme .

Biochemical Pathways

The action of CUG is primarily involved in the metabolic pathway of β-galactosides . By acting as a substrate for β-galactosidase, it participates in the breakdown of these compounds into simpler sugars, which can then be further metabolized by the cell .

Result of Action

The cleavage of CUG by β-galactosidase results in the release of a fluorescent product . This fluorescence can be used to measure the activity of β-galactosidase, making CUG a useful tool in various biological and biochemical research applications . For example, it can be used to measure extracellular β-galactosidase activity, lacY permease activity, or to assess cell disruption or lysis .

Action Environment

The action of CUG is influenced by the presence and activity of β-galactosidase . Therefore, any factors that affect the expression or activity of this enzyme could potentially influence the action of CUG These could include environmental conditions such as temperature and pH, as well as the presence of other metabolites or inhibitors of the enzyme.

Biochemische Analyse

Biochemical Properties

3-Carboxyumbelliferyl beta-D-galactopyranoside is used to measure extracellular beta-galactosidase activity, lacY permease activity, for microinjection analyses, or measure cell disruption or lysis . It interacts with the enzyme beta-galactosidase, which cleaves it to release a fluorophore . This interaction is used to measure the activity of the enzyme in various biochemical assays .

Cellular Effects

The compound is well retained within cells, making it useful for live cell analyses . The fluorescence intensity of the compound decreases as the pH shifts to shorter wavelengths (325 to 340 nm), which can be used to measure compartmentalization of intracellular activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme beta-galactosidase. The enzyme cleaves the compound, releasing a fluorophore . The emission of this fluorophore can be measured, providing a readout of the enzyme’s activity .

Temporal Effects in Laboratory Settings

The compound is stable and soluble in water, making it suitable for use in various laboratory settings . The fluorescence intensity of the compound decreases as the pH shifts to shorter wavelengths, which can affect measurements of enzyme activity over time .

Metabolic Pathways

This compound is involved in the metabolic pathway of the enzyme beta-galactosidase . The enzyme cleaves the compound, releasing a fluorophore that can be measured to determine the enzyme’s activity .

Transport and Distribution

The compound is well retained within cells, suggesting that it may interact with cellular transporters or binding proteins

Subcellular Localization

The compound is well retained within cells, indicating that it may localize to specific subcellular compartments

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CUG sequences typically involves solid-phase synthesis techniques. This method allows for the sequential addition of nucleotides to a growing chain, ensuring precise control over the sequence. The process involves the following steps:

Industrial Production Methods

Industrial production of CUG sequences involves large-scale solid-phase synthesis, often using automated synthesizers. These machines can produce large quantities of RNA sequences with high precision and efficiency. The process is similar to the laboratory-scale synthesis but is scaled up to meet industrial demands .

Analyse Chemischer Reaktionen

Types of Reactions

CUG sequences can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized nucleotides, while substitution reactions can result in modified RNA sequences with altered nucleotide compositions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

Die Einzigartigkeit von CUG-Sequenzen liegt in ihrer spezifischen Rolle bei der myotonen Dystrophie. Die expandierten CUG-Wiederholungen sind besonders effektiv beim Sequestrieren von Muskelblind-ähnlichen Proteinen, was zu den charakteristischen Symptomen der Erkrankung führt. Diese Spezifität macht CUG-Sequenzen zu einem einzigartigen Ziel für therapeutische Interventionen .

Biologische Aktivität

The compound "CUG" refers to a trinucleotide repeat sequence that plays a significant role in the pathogenesis of myotonic dystrophy type 1 (DM1). This condition is characterized by the expansion of CUG repeats in the DMPK gene, leading to the sequestration of muscleblind-like 1 (MBNL1) proteins, which are crucial for RNA splicing. The biological activity of CUG and its interactions with various compounds have been extensively studied, revealing potential therapeutic avenues for DM1.

CUG repeats can bind to specific ligands, including small molecules and peptides, which can modulate their biological activity. The binding of these compounds can restore normal splicing processes by displacing MBNL1 from the toxic CUG RNA complexes. This mechanism is critical in developing therapies aimed at alleviating symptoms associated with DM1.

Case Studies and Experimental Evidence

  • Small Molecule Inhibitors :
    • Research has shown that certain small molecules can selectively bind to CUG repeats, effectively inhibiting their interaction with MBNL1. For instance, a study demonstrated that a dimeric ligand could bind to CUG repeats with significantly higher affinity than previous compounds, disrupting the MBNL1-CUG interaction and restoring normal splicing in cell models .
  • Peptide Ligands :
    • A study involving d-hexapeptides revealed that these compounds could rescue muscle atrophy in a Drosophila model of DM1. The peptides increased MBNL1 expression and improved muscle function, indicating their potential as therapeutic agents .
  • Fluorescent Probes :
    • Innovative approaches using fluorescent probes have enabled researchers to visualize CUG RNA in live cells. This method aids in understanding the dynamics of CUG repeat interactions within cellular environments .

Table 1: Summary of Compounds Targeting CUG Repeats

Compound TypeNameBinding AffinityEffect on MBNL1Model Used
Small MoleculeDimeric LigandHighRestores functionDM1 Cell Models
Peptided-HexapeptideModerateIncreases expressionDrosophila Model
Fluorescent Prober(CUG) exp ProbeN/AVisualizes RNALive Cell Imaging

Eigenschaften

IUPAC Name

2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O10/c17-5-10-11(18)12(19)13(20)16(26-10)24-7-2-1-6-3-8(14(21)22)15(23)25-9(6)4-7/h1-4,10-13,16-20H,5H2,(H,21,22)/t10-,11+,12+,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMXXIAQZWTZLR-WUGLTUCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436082
Record name 3-Carboxyumbelliferyl beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64664-99-9
Record name 3-Carboxyumbelliferyl beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CUG
Reactant of Route 2
CUG
Reactant of Route 3
CUG
Reactant of Route 4
CUG
Reactant of Route 5
CUG
Reactant of Route 6
CUG

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.